Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate is an organic compound with the molecular formula C16H21NO7 It is a derivative of diethyl malonate, where the malonate core is substituted with a 4-nitrophenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which then undergoes nucleophilic substitution with 3-(4-nitrophenoxy)propyl bromide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst for nitro group reduction.
Hydrolysis Agents: Aqueous hydrochloric acid or sodium hydroxide for ester hydrolysis.
Decarboxylation Conditions: Heating with aqueous hydrochloric acid.
Major Products
Reduction: 2-[3-(4-Aminophenoxy)propyl]propanedioate.
Hydrolysis: 2-[3-(4-Nitrophenoxy)propyl]propanedioic acid.
Decarboxylation: 3-(4-Nitrophenoxy)propanoic acid.
Scientific Research Applications
Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate involves its conversion to reactive intermediates through hydrolysis and reduction reactions. The ester groups can be hydrolyzed to carboxylic acids, which can then participate in further chemical transformations. The nitro group can be reduced to an amine, which can interact with various biological targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The parent compound, used in similar alkylation reactions.
Diethyl 2-(2,4-dinitrophenyl)propanedioate: A similar compound with two nitro groups, used in different synthetic applications.
Uniqueness
Diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate is unique due to the presence of the 4-nitrophenoxypropyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
diethyl 2-[3-(4-nitrophenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO7/c1-3-22-15(18)14(16(19)23-4-2)6-5-11-24-13-9-7-12(8-10-13)17(20)21/h7-10,14H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJAIVGNHBMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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